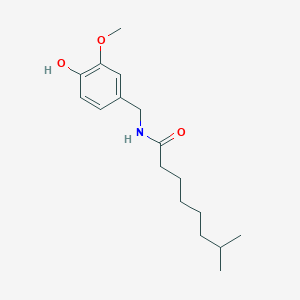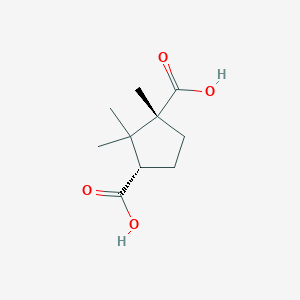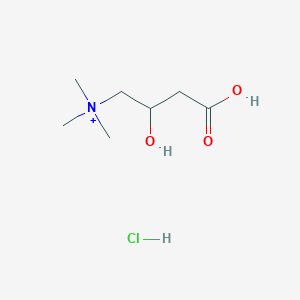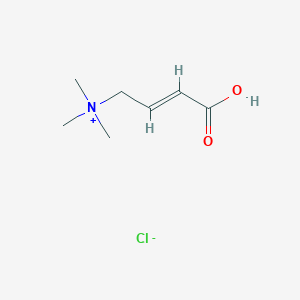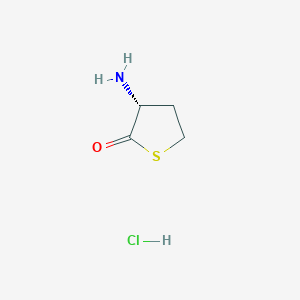
D-Homocysteine thiolactone hydrochloride
描述
D-Homocysteine thiolactone hydrochloride: is a cyclic amino acid derivative. It is a five-membered cyclic thioester of the amino acid homocysteine. This compound is generated from homocysteine as a result of an error-editing reaction, principally of methionyl-tRNA synthetase . Elevated levels of homocysteine thiolactone are associated with cardiovascular diseases, strokes, atherosclerosis, and neurological abnormalities . It is not only an important metabolite but also a versatile building block for organic and bioorganic synthesis .
准备方法
Synthetic Routes and Reaction Conditions:
Demethylation of Methionine: D-Homocysteine thiolactone hydrochloride can be synthesized by demethylation of methionine using hydriodic acid at 128°C for 3 hours.
Enzymatic Digestion: Another method involves enzymatic digestion with bleomycin hydrolase, which exhibits stereoselectivity for L-Homocysteine thiolactone.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications.
化学反应分析
Types of Reactions:
Oxidation: D-Homocysteine thiolactone hydrochloride can undergo oxidation reactions.
Reduction: It can also participate in reduction reactions.
Substitution: This compound can undergo substitution reactions, particularly involving the thiol group.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride can be used.
Substitution Reagents: Halogenating agents like chlorine and bromine are often used in substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation of this compound can lead to the formation of sulfoxides and sulfones.
Reduction Products: Reduction can yield thiols and other reduced sulfur compounds.
Substitution Products: Substitution reactions can produce various halogenated derivatives.
科学研究应用
Chemistry: D-Homocysteine thiolactone hydrochloride is used as a building block in organic synthesis. It is a versatile intermediate in the preparation of various compounds .
Biology: In biological research, this compound is studied for its role in protein N-homocysteinylation, a process that can lead to protein damage and autoimmune responses .
Medicine: Elevated levels of homocysteine thiolactone are associated with cardiovascular diseases, strokes, and neurological disorders. Research is ongoing to understand its role in these conditions and to develop potential therapeutic interventions .
Industry: In the industrial sector, this compound is used in the synthesis of polymers and sustainable materials .
作用机制
D-Homocysteine thiolactone hydrochloride exerts its effects by forming an activated derivative, HcyAMP, which catalyzes an intramolecular thioester bond formation between the side-chain—SH group and the activated carbonyl group of homocysteine . This reaction leads to the formation of homocysteine thiolactone, which can react with the side chain of protein lysine, causing protein damage and autoimmune responses .
相似化合物的比较
- L-Homocysteine thiolactone hydrochloride
- DL-Homocysteine thiolactone hydrochloride
- Cysteamine hydrochloride
- γ-Thiobutyrolactone
Comparison:
- L-Homocysteine thiolactone hydrochloride: Similar in structure but differs in stereochemistry.
- DL-Homocysteine thiolactone hydrochloride: A racemic mixture of D- and L-forms.
- Cysteamine hydrochloride: Contains a similar thiol group but lacks the cyclic structure.
- γ-Thiobutyrolactone: Similar cyclic structure but differs in the functional groups attached.
D-Homocysteine thiolactone hydrochloride is unique due to its specific stereochemistry and its role in protein N-homocysteinylation, which is not observed in the other similar compounds .
属性
IUPAC Name |
(3R)-3-aminothiolan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NOS.ClH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H/t3-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEGSUBKDDEALH-AENDTGMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC(=O)[C@@H]1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1120-77-0 | |
| Record name | Homocysteine thiolactone hydrochloride, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HOMOCYSTEINE THIOLACTONE HYDROCHLORIDE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9171N54U6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4'-Chloro-[1,1'-biphenyl]-2-amine](/img/structure/B196108.png)






